molecular formula C26H33NO2 B3020529 N-(4-Hydroxyphenyl-d4)retinamide CAS No. 2118244-64-5

N-(4-Hydroxyphenyl-d4)retinamide

Cat. No. B3020529
CAS RN: 2118244-64-5
M. Wt: 395.579
InChI Key: AKJHMTWEGVYYSE-PAQUIBRHSA-N
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Description

“N-(4-Hydroxyphenyl-d4)retinamide”, also known as Fenretinide, is a synthetic retinoid derivative. It is a cancer chemopreventive and antiproliferative agent . It displays reduced toxicity relative to Retinoic Acid (RA) while maintaining significant biological activity . It is active in the prevention and treatment of a variety of neoplasms in animals .


Synthesis Analysis

There are methods to synthesize this anticancer drug on a large scale . One such method involves the use of Umpolung methods to create a nonhydrolyzable, carbon-linked analogue of the retinoid .


Molecular Structure Analysis

The molecular formula of “N-(4-Hydroxyphenyl-d4)retinamide” is C26H33NO2 . Its IUPAC name is (2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide . The molecular weight is 395.6 g/mol .


Chemical Reactions Analysis

“N-(4-Hydroxyphenyl-d4)retinamide” has been found to suppress membrane fusion through a decrease in membrane fluidity, which could possibly be the cause for the inhibition of SARS-CoV-2 infection .


Physical And Chemical Properties Analysis

“N-(4-Hydroxyphenyl-d4)retinamide” has a molecular weight of 395.6 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 6 . The Topological Polar Surface Area is 49.3 Ų .

Mechanism of Action

Target of Action

Fenretinide-d4, also known as N-(4-Hydroxyphenyl-d4)retinamide, primarily targets cancer cells, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It has been shown to inhibit the growth of several human cancer cell lines .

Mode of Action

Fenretinide-d4 interacts with its targets by inhibiting cell growth through the induction of apoptosis . This effect is strikingly different from that of vitamin A, which often induces differentiation . Unlike tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide-d4 induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

Fenretinide-d4 affects several biochemical pathways. It has been shown to trigger the generation of reactive oxygen species (ROS) and promote apoptosis . It also activates the mitochondrial apoptotic pathway in some cell types by triggering the generation of ROS, which induces the release of cytochrome c, and subsequently activates caspase-9 .

Pharmacokinetics

The pharmacokinetics of Fenretinide-d4 supports once-daily dosing . Steady-state concentrations of Fenretinide-d4 in children with neuroblastoma are in line with those found to have in vitro growth inhibitory effects in neuroblastoma cells .

Result of Action

The molecular and cellular effects of Fenretinide-d4’s action include the induction of apoptosis in transformed cells and displays anticancer activity in in vivo models . It has been found to downregulate the levels of long-chain ceramides (LCCs) and upregulate the levels of very long-chain ceramides (VLCCs), changing the balance of LCCs and VLCCs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fenretinide-d4. For instance, it has been found that Fenretinide-d4 accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide-d4 against breast cancer . Furthermore, Fenretinide-d4’s action can be influenced by the presence of other compounds. For example, the treatment of some solid tumors, including neuroblastoma, with Fenretinide-d4 and modulators of ceramide metabolism induced synergistic cytotoxicity .

Safety and Hazards

In cancer studies, Fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+/i12D,13D,14D,15D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJHMTWEGVYYSE-PAQUIBRHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C)[2H])[2H])O)[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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